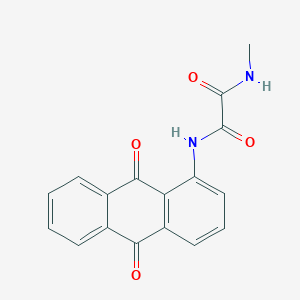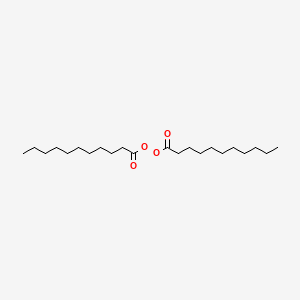![molecular formula C20H18N4O2 B13790525 Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]- CAS No. 6657-00-7](/img/structure/B13790525.png)
Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This particular compound is known for its vibrant color and is commonly used in the production of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound, such as phenol, under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted azo compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Wirkmechanismus
The mechanism of action of 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol primarily involves its interaction with biological molecules through its azo groups. These interactions can lead to the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]aniline
- 4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]naphthol
Uniqueness
4-[[2-Methoxy-5-methyl-4-(phenylazo)phenyl]azo]phenol is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity.
Eigenschaften
CAS-Nummer |
6657-00-7 |
|---|---|
Molekularformel |
C20H18N4O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-[(2-methoxy-5-methyl-4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H18N4O2/c1-14-12-19(24-22-16-8-10-17(25)11-9-16)20(26-2)13-18(14)23-21-15-6-4-3-5-7-15/h3-13,25H,1-2H3 |
InChI-Schlüssel |
NQNIWQLHLJISGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=CC=C2)OC)N=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)




![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)




![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
